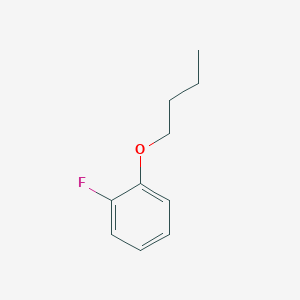
3-(3-Ethylphenoxy)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethylphenoxy)propan-1-OL is an organic compound characterized by the presence of an ethylphenoxy group attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenoxy)propan-1-OL typically involves the reaction of 3-ethylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction with sodium hydroxide. The reaction conditions generally include:
Reaction of 3-ethylphenol with epichlorohydrin: This step is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the epoxide intermediate.
Nucleophilic substitution: The epoxide intermediate is then reacted with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-(3-Ethylphenoxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted ethers and esters.
科学的研究の応用
3-(3-Ethylphenoxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Ethylphenoxy)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethylphenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity.
類似化合物との比較
Similar Compounds
1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol: Similar structure but with an isopropylamino group.
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol: Contains a tolylisoxazol group instead of an ethylphenoxy group.
Uniqueness
3-(3-Ethylphenoxy)propan-1-OL is unique due to its specific combination of an ethylphenoxy group and a propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
939381-29-0 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
3-(3-ethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3 |
InChIキー |
VPAIRMMAQDLQLF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
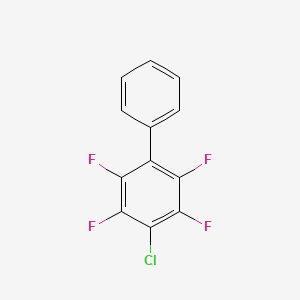

![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

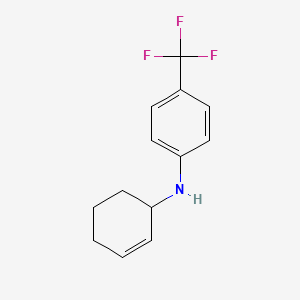
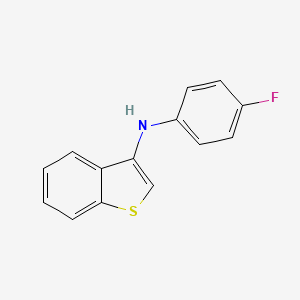
![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
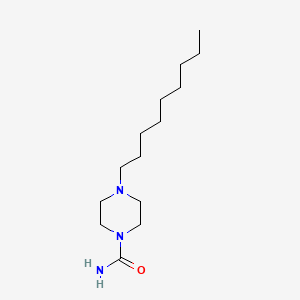
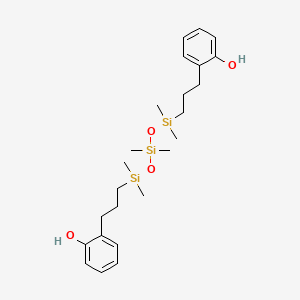
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
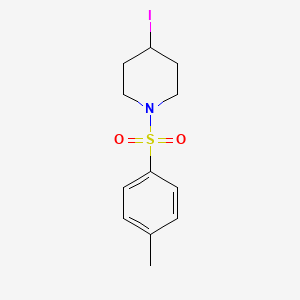
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
